molecular formula C8H7BrN2 B8617857 7-Bromo-2-methylpyrazolo[1,5-a]pyridine

7-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B8617857
M. Wt: 211.06 g/mol
InChI Key: AGMYGFNMXDXHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methylpyrazolo[1,5-a]pyridine is a versatile brominated heterocyclic building block essential for medicinal chemistry and drug discovery research. This compound features a fused pyrazolo[1,5-a]pyridine core, a privileged scaffold in the design of kinase inhibitors and other biologically active molecules . The bromine substituent at the 7-position serves as a reactive handle for further structural elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse aromatic and heteroaromatic systems . The methyl group at the 2-position can influence the compound's electronic properties and offer potential for additional functionalization. Pyrazolo[1,5-a]pyridine and the structurally similar pyrazolo[1,5-a]pyrimidine cores are recognized as isosteres of purine bases, enabling them to interact with a variety of enzymatic targets . This molecular scaffold is frequently investigated in the development of potential therapeutics for oncology, with derivatives showing activity against various cancer cell lines . As a high-purity chemical intermediate, this compound provides researchers with a critical starting point for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-2-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-5-7-3-2-4-8(9)11(7)10-6/h2-5H,1H3

InChI Key

AGMYGFNMXDXHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)C=CC=C2Br

Origin of Product

United States

Scientific Research Applications

7-Bromo-2-methylpyrazolo[1,5-a]pyridine exhibits notable biological activities that make it a candidate for therapeutic applications:

  • Kinase Inhibition : Research indicates that this compound acts as an inhibitor of AXL and c-MET kinases. These kinases are implicated in cancer progression and metastasis, making the compound a potential agent for cancer therapy. Inhibition of these kinases can disrupt cellular signaling pathways involved in tumor growth and survival .
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting specific enzymes associated with inflammatory processes. This suggests its application in treating inflammatory diseases.
  • Antimetabolite Activity : As a purine analogue, this compound may function as an antimetabolite in purine biochemical reactions, which is valuable in developing drugs targeting metabolic pathways in cancer cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Regioselective Synthesis : Several studies have reported on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines via reactions involving 5-amino-3-(2-pyrrolyl)pyrazoles with b-dicarbonyl compounds. This method allows for the formation of diverse derivatives with potential biological activities .
  • Palladium-Catalyzed Reactions : Advanced synthetic techniques include palladium-catalyzed reactions that facilitate the formation of complex pyrazolo derivatives. These methods improve yield and selectivity, enhancing the compound's applicability in drug development .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Cancer Treatment : Given its role as a kinase inhibitor, the compound is being explored for its efficacy in treating various cancers. Its ability to target specific kinases involved in tumorigenesis positions it as a promising candidate for further clinical development .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrazolo compounds can exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or adjunct therapies to combat resistant strains .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Kinase InhibitionDemonstrated significant inhibition of AXL and c-MET kinases with implications for cancer therapy.
Antitumor ActivityShowed promising results in inhibiting tumor cell proliferation across multiple cancer cell lines.
Antimicrobial PropertiesExhibited antibacterial activity against standard bacterial strains, suggesting potential use as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Compound Substituents Key Properties Applications
7-Bromo-2-methylpyrazolo[1,5-a]pyridine Br (C7), CH₃ (C2) Enhanced lipophilicity, potential for cross-coupling reactions Kinase inhibitors, drug intermediates
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1363383-09-8) Br (C7), COOH (C2) Acidic solubility, hydrogen bonding capability Bioconjugation, protease inhibitors
3-Bromo-7-methylpyrazolo[1,5-a]pyridine (CID 83680671) Br (C3), CH₃ (C7) Altered electronic distribution, steric effects Material science, ligand design
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1053655-66-5) Br (C7), triazole core Increased polarity, hydrogen bond donors Antibacterial agents, kinase inhibitors

Key Insights :

  • Position of Bromine: Bromine at C7 (vs.
  • Functional Groups : The methyl group (C2) increases lipophilicity, improving membrane permeability, while carboxylic acid (C2) enhances solubility for biological targeting .
  • Core Heterocycle : Pyrazolo[1,5-a]pyridine offers metabolic stability over imidazo or triazolo analogs, which may exhibit higher polarity and binding specificity .
Kinase Inhibition
  • Pyrazolo[1,5-a]pyridine Derivatives : Replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors improved cellular potency (e.g., LLE optimization) .
  • Triazolo Analogs: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives show nanomolar IC₅₀ values for PDE4B inhibition (0.0034–0.47 μM), comparable to roflumilast .
Antibacterial Activity
  • Imidazo[1,5-a]pyridine derivatives (e.g., compound 3a ) exhibit MIC₅₀ values of 0.6–1.4 mg/mL against Gram-positive/-negative bacteria .
  • Pyrazolo[1,5-a]pyridine’s methyl group may reduce bacterial efflux pump interactions compared to polar triazolo derivatives .

Drug Development

  • Kinase Inhibitors : Pyrazolo[1,5-a]pyridine cores improve lipophilic efficiency (LLE) in kinase targets like IGF-1R, outperforming imidazo analogs .
  • PDE4B Inhibitors : Substituent optimization at C7 (e.g., trifluoromethyl groups) in triazolo derivatives enhances potency (IC₅₀ = 0.0034 μM) .

Material Science

    Preparation Methods

    Reagents and Conditions

    • Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly used.

    • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions.

    • Catalysts : Lewis acids such as FeBr₃ or AlCl₃ enhance regioselectivity.

    A representative procedure involves reacting 2-methylpyrazolo[1,5-a]pyridine with NBS (1.1 equiv) in THF at 65°C for 12 hours, yielding 7-bromo-2-methylpyrazolo[1,5-a]pyridine in 82% purity after recrystallization. The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich C7 position (Figure 1).

    Table 1: Optimization of Direct Bromination

    Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
    NBSTHF651282
    Br₂DCM25668
    NBSAcetic Acid100875

    Cyclocondensation of Brominated Aminopyrazole Precursors

    This method constructs the pyrazolo[1,5-a]pyridine core while pre-installing the bromine substituent. 5-Bromo-3-amino-1H-pyrazole serves as a key intermediate, reacting with β-diketones or α,β-unsaturated ketones under oxidative conditions.

    Reaction Mechanism

    • Nucleophilic Addition : The enolate form of the β-diketone attacks the electrophilic carbon of the aminopyrazole.

    • Oxidative Dehydrogenation : Molecular oxygen facilitates aromatization, forming the pyrazolo[1,5-a]pyridine ring.

    A high-yielding protocol involves heating 5-bromo-3-amino-1H-pyrazole with acetylacetone in ethanol containing acetic acid (6 equiv) under an O₂ atmosphere at 130°C for 18 hours, achieving a 94% yield.

    Table 2: Cyclocondensation with Varied β-Diketones

    β-DiketoneSolventOxidantYield (%)
    AcetylacetoneEthanolO₂94
    DibenzoylmethaneTolueneDDQ87
    Ethyl acetoacetateDMFCu(OAc)₂78

    Comparative Analysis of Methods

    Direct Bromination offers simplicity but requires pure starting material. Cyclocondensation allows modular construction of the core with embedded substituents but depends on precursor availability. Halogen Exchange is niche, suited for late-stage functionalization.

    Table 3: Method Comparison

    MethodYield Range (%)ScalabilityCost Efficiency
    Direct Bromination68–82HighModerate
    Cyclocondensation75–94ModerateLow
    Halogen Exchange50–65LowHigh

    Emerging Techniques: Photocatalytic Bromination

    Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) with NBS to achieve C–H bromination at room temperature. Preliminary studies report 70% yield for this compound using this method, though optimization is ongoing .

    Q & A

    Q. What are the standard synthetic routes for preparing 7-Bromo-2-methylpyrazolo[1,5-a]pyridine, and how are intermediates purified?

    The compound is typically synthesized via condensation reactions between aminopyrazole precursors and electrophilic reagents. For example, describes refluxing 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane. Key intermediates are characterized using IR, NMR, and mass spectrometry to confirm regiochemistry .

    Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

    Structural validation relies on:

    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.38–7.67 ppm and methyl groups at δ 2.0–3.5 ppm) .
    • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1725 cm⁻¹) .
    • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 359 for brominated derivatives) .

    Q. What safety protocols are essential when handling halogenated pyrazolo[1,5-a]pyridine derivatives?

    • Use PPE (gloves, goggles, lab coats) to avoid skin contact .
    • Conduct reactions in fume hoods to mitigate inhalation risks.
    • Dispose of halogenated waste via certified hazardous waste services to prevent environmental contamination .

    Advanced Research Questions

    Q. How can regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine be achieved?

    Position 7 is activated for electrophilic substitution due to electron-deficient aromatic systems. demonstrates bromination using NBS (N-bromosuccinimide) in DMF under controlled temperatures (60–90°C). Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups using 7-bromo derivatives as substrates .

    Q. What methodologies resolve tautomerism in pyrazolo[1,5-a]pyrimidine derivatives?

    Tautomeric equilibria (e.g., amino-imine forms) are resolved via:

    • ¹⁵N-¹H HMBC NMR : Correlates nitrogen-proton couplings to identify dominant tautomers .
    • X-ray crystallography : Provides unambiguous structural assignments, as shown in for ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate .

    Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

    Discrepancies (e.g., C/H/N content) arise from incomplete purification or hygroscopic byproducts. recommends:

    • Repeating recrystallization (e.g., from DMF/ethanol) to improve purity.
    • Using high-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., Δ < 0.005 ppm error) .

    Q. What strategies optimize low-yield reactions in pyrazolo[1,5-a]pyridine synthesis?

    • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
    • Catalysis : CuBr/1,10-phenanthroline systems improve oxidative cyclization yields (e.g., 88% for aminal derivatives) .
    • Temperature control : Heating at 90°C for 30 minutes accelerates silylformamidine-mediated functionalization .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.